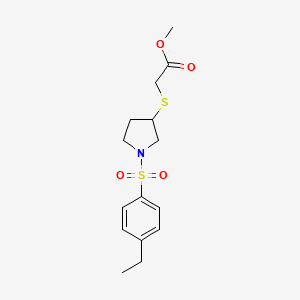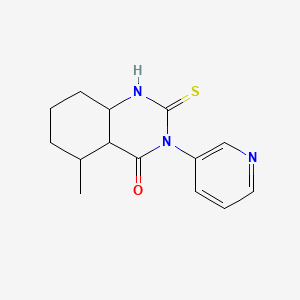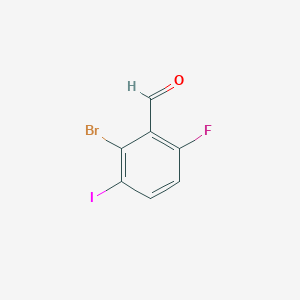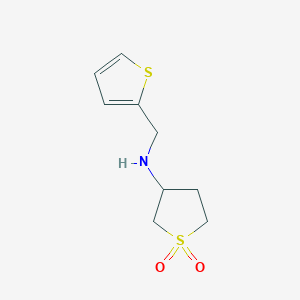
N-(1,1-dioxidotetrahydrothien-3-yl)-N-(thien-2-ylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxidotetrahydrothien-3-yl)-N-(thien-2-ylmethyl)amine, or NDTMA for short, is an important organic compound used in the synthesis of various pharmaceuticals. It is a highly reactive, aromatic amine that can be used in a variety of ways, including in the synthesis of drugs, as a catalyst in organic reactions, and as a reagent in chemical analysis. NDTMA has been extensively studied in recent years due to its unique properties and potential applications in the pharmaceutical industry.
科学研究应用
NDTMA has a variety of applications in scientific research, including as a catalyst in organic reactions, as a reagent in chemical analysis, and as a starting material for the synthesis of pharmaceuticals. It has been used in the synthesis of drugs such as anticonvulsants, antipsychotics, and antibiotics. It has also been used in the synthesis of organic compounds such as cyclic peptides, polymers, and dyes. Additionally, NDTMA has been used in the synthesis of complex molecules such as terpenes and steroids.
作用机制
NDTMA is an aromatic amine, meaning that it is capable of forming hydrogen bonds with other molecules. This allows it to interact with other molecules in solution and can lead to the formation of complexes. The formation of these complexes can influence the rate of reaction and the products formed. Additionally, NDTMA can act as a nucleophile, meaning that it can donate electrons to other molecules, leading to the formation of new bonds.
Biochemical and Physiological Effects
NDTMA has been found to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This can lead to increased levels of acetylcholine, which can have a variety of effects, including increased alertness, improved memory, and improved cognitive function. Additionally, NDTMA has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
NDTMA has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, meaning that it can be produced in large quantities without too much difficulty. Additionally, it is highly reactive, meaning that it can be used to synthesize a wide variety of compounds. However, it is also highly volatile, meaning that it must be stored carefully and handled with caution. Additionally, it is toxic, meaning that it must be handled with appropriate safety measures.
未来方向
There are a number of potential future directions for the use of NDTMA. One potential area of research is the development of new pharmaceuticals based on NDTMA. Additionally, further research into the biochemical and physiological effects of NDTMA could lead to the development of new treatments for a variety of diseases. Additionally, further research into the synthesis of NDTMA could lead to the development of more efficient and cost-effective methods of production. Finally, further research into the use of NDTMA as a catalyst in organic reactions could lead to the development of more efficient and cost-effective synthetic methods.
合成方法
NDTMA can be synthesized using a variety of methods, including the direct reaction of thiophene with ethylenediamine, the reaction of thiophene and ethylenediamine with hydrochloric acid, and the reaction of thiophene and ethylenediamine with sodium hydroxide. The most commonly used method is the direct reaction of thiophene with ethylenediamine, which produces NDTMA in high yields. The reaction is typically carried out in an inert atmosphere at temperatures of up to 200°C.
属性
IUPAC Name |
1,1-dioxo-N-(thiophen-2-ylmethyl)thiolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S2/c11-14(12)5-3-8(7-14)10-6-9-2-1-4-13-9/h1-2,4,8,10H,3,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQKKLLKNACPMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-Methyl-4'-(3-nitrophenyl)-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione](/img/structure/B2959537.png)
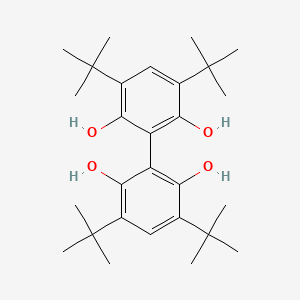
![N-(2-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2959540.png)

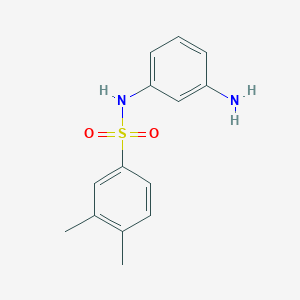

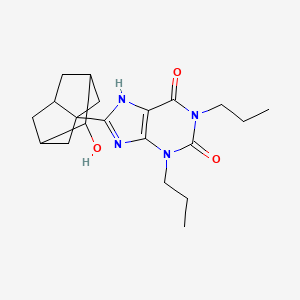
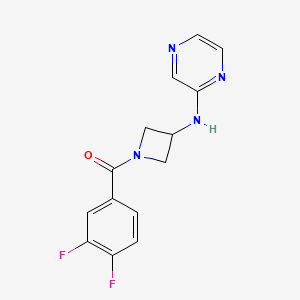
![(2E)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal](/img/structure/B2959551.png)
